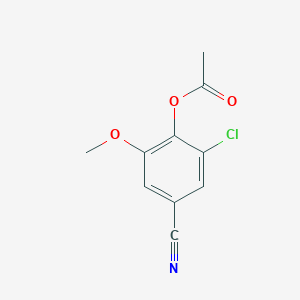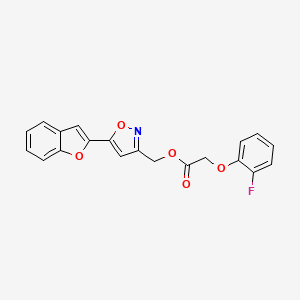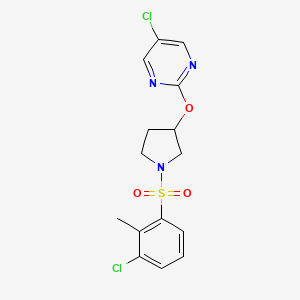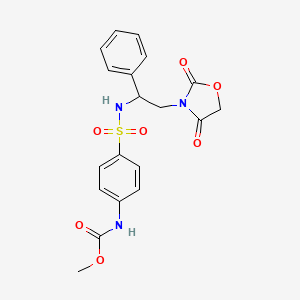
2-Chloro-4-cyano-6-methoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyano-6-methoxyphenyl acetate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-cyano-6-methoxyphenyl acetate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-cyano-6-methoxyphenyl acetate is a solid at room temperature. It has a predicted melting point of 101.12°C and a predicted boiling point of approximately 297.2°C at 760 mmHg. The predicted density is approximately 1.3 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis : This compound has been utilized in various chemical synthesis processes. For instance, it is involved in the preparation of certain chloroacetamide herbicides, which are used in agricultural production. These herbicides include acetochlor, alachlor, butachlor, and metolachlor, and are known for their involvement in complex metabolic activation pathways leading to DNA-reactive products (Coleman et al., 2000). Additionally, 2-Chloro-4-cyano-6-methoxyphenyl acetate plays a role in the synthesis of novel compounds such as cyanopyridine and cyanopyrans, which show antimicrobial activity, including against Mycobacterium tuberculosis (Vyas et al., 2009).
Metabolism Studies : Research has shown that liver microsomes from both humans and rats can metabolize related chloroacetamide herbicides, revealing important aspects of their bioactivation and degradation pathways (Coleman et al., 2000).
Catalysis and Organic Reactions
Catalytic Applications : The compound has been involved in research exploring its role in catalytic processes. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for synthesizing related compounds, demonstrating the potential for green and efficient synthetic methodologies (Moosavi-Zare et al., 2013).
Photochemical Approaches : Studies on the photochemical behavior of related esters, including p-methoxyphenyl and p-methylphenyl esters, have provided insights into the synthesis of chromones, a class of compounds with various biological activities (Álvaro et al., 1987).
Environmental and Biological Impacts
Herbicide Reception and Activity : The reception and activity of chloroacetamide herbicides, including those synthesized from similar compounds, have been studied in agricultural contexts. This research helps understand how these herbicides interact with the environment and affect crop growth (Banks & Robinson, 1986).
Biological Activity : The antimicrobial activities of compounds synthesized from similar structures, like cyanopyridine and cyanopyrans, highlight the potential biomedical applications of these chemicals (Vyas et al., 2009).
Eigenschaften
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRSOMNQYVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyano-6-methoxyphenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)



![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)

![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)


![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)

